molecular formula C9H9BrO4S B168501 Methyl 3-Bromo-4-(methylsulfonyl)benzoate CAS No. 182003-84-5

Methyl 3-Bromo-4-(methylsulfonyl)benzoate

Cat. No.: B168501
CAS No.: 182003-84-5
M. Wt: 293.14 g/mol
InChI Key: WOUKHGQKKHAEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Bromo-4-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C9H9BrO4S. It is a brominated benzoate ester with a methylsulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Scientific Research Applications

Methyl 3-Bromo-4-(methylsulfonyl)benzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of complex molecules.

    Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and potential drug candidates.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is considered hazardous. It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .

Relevant Papers A paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” was found . This paper describes the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to “this compound”. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-4-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(methylsulfonyl)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Bromo-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 3-Bromo-4-(methylsulfonyl)benzoate is unique due to the presence of both the bromine atom and the methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromo-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKHGQKKHAEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.